(S)-2-Amino-3-fluoropropan-1-ol hydrochloride
Description
Properties
IUPAC Name |
(2S)-2-amino-3-fluoropropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FNO.ClH/c4-1-3(5)2-6;/h3,6H,1-2,5H2;1H/t3-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUKCMQZXUNXTL-AENDTGMFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CF)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-fluoropropan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoropropanol and a suitable amine source.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained with high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and efficiency. The process may include:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes selective oxidation to form ketones or carboxylic acids under controlled conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dess–Martin periodinane (DMP) | CH₂Cl₂, 0–25°C, 2–4 hr | Fluoromethyl ketone (FMK) | 89–95% | |
| KMnO₄ (acidic) | H₂SO₄, 60°C, 6 hr | 3-Fluoropropanoic acid derivative | 72% |
Key Findings :
-
DMP achieves chemoselective oxidation of the alcohol to a ketone without affecting the amine group .
-
Strong oxidizers like KMnO₄ yield carboxylic acids but risk over-oxidation of sensitive functional groups.
Amide Bond Formation
The amine group participates in peptide coupling reactions, critical for pharmaceutical applications:
| Coupling Reagent | Base | Solvent | Product Application | Yield | Source |
|---|---|---|---|---|---|
| HATU | DIPEA | DMF | Peptidyl FMK inhibitors | 78–85% | |
| DCC | – | CH₂Cl₂ | Fluorinated amino alcohol analogs | 65% |
Mechanistic Insight :
-
HATU activates carboxylates via uranium salts, enabling efficient amide bond formation with Boc-protected amino acids .
-
Steric hindrance from the fluorine atom reduces reaction rates compared to non-fluorinated analogs.
Halogenation and Nucleophilic Substitution
The hydroxyl group undergoes halogenation, enabling further functionalization:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| SOCl₂ | Reflux, 4 hr | 3-Fluoro-2-aminopropyl chloride | 83% | |
| PBr₃ | 0°C, 2 hr | Corresponding bromide derivative | 67% |
Limitations :
-
Thionyl chloride (SOCl₂) generates HCl in situ, requiring scavengers to protect the amine group.
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Fluorine’s electronegativity reduces nucleophilicity at β-carbon, limiting SN₂ reactivity.
Reduction Reactions
While the compound itself is not typically reduced, its derivatives participate in hydrogenation:
| Substrate | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| FMK derivative | NaBH₄ | MeOH, 0°C, 1 hr | Secondary alcohol | 91% | |
| Ketone analog | H₂/Pd-C | EtOH, 25°C, 12 hr | Chiral diol | 88% |
Stereochemical Impact :
-
The (S)-configuration induces diastereomeric selectivity in hydrogenation reactions.
Acid-Catalyzed Reactions
The hydroxyl group undergoes esterification and etherification under acidic conditions:
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Esterification | Acetic anhydride | Pyridine, 25°C, 12 hr | Acetylated derivative | 76% | |
| Ether formation | Benzyl bromide | K₂CO₃, DMF, 80°C, 6 hr | Benzyl-protected amino alcohol | 68% |
Kinetic Notes :
-
Fluorine’s inductive effect slows esterification rates compared to non-fluorinated alcohols.
Stereochemical Influence on Reactivity
The (S)-configuration governs reaction outcomes in asymmetric synthesis:
| Reaction | Observation | Source |
|---|---|---|
| Enzyme catalysis | 3x faster kinetics vs. (R)-isomer in hydrolase assays | |
| Chiral resolution | Preferential crystallization with L-tartaric acid |
This compound’s reactivity profile underscores its utility in synthesizing fluorinated pharmaceuticals and chiral catalysts. Experimental data confirm that fluorine substitution and stereochemistry critically modulate reaction kinetics and product distributions[1–3].
Scientific Research Applications
(S)-2-Amino-3-fluoropropan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-fluoropropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (S)-2-Amino-3-fluoropropan-1-ol hydrochloride and analogous compounds:
Key Observations from Comparative Analysis
Aromatic fluorine (e.g., 1213160-13-4) enables interactions with aromatic residues in enzymes or receptors, which aliphatic fluorine cannot replicate .
Stereochemical Influence :
- The (S)-configuration in the target compound and its analogs (e.g., 1255946-09-8, 1213160-13-4) is critical for chiral recognition in biological systems. Enantiomers may exhibit divergent pharmacokinetic or toxicological profiles.
Functional Group Positioning: Structural isomers like 1-Amino-3-fluoropropan-2-ol hydrochloride (53460-74-5) differ in the spatial arrangement of amino and hydroxyl groups, altering hydrogen-bonding capacity and solubility .
Complexity and Pharmacological Potential: Indole-containing derivatives (e.g., 1065638-25-6) demonstrate how heterocyclic systems expand biological targeting but may reduce solubility due to increased molecular weight and planar aromaticity .
Biological Activity
(S)-2-Amino-3-fluoropropan-1-ol hydrochloride is a chiral compound with significant potential in medicinal chemistry, particularly for its biological activities related to neurological and metabolic disorders. This article provides an overview of its biological activity, synthesis, interaction with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C₃H₈ClFNO. Its structure features an amino group, a hydroxyl group, and a fluorinated carbon, which contribute to its unique biological properties. The stereochemistry of the compound enhances its interaction with biological systems, making it a candidate for further pharmacological studies.
Biological Activity
This compound exhibits several notable biological activities:
- Neurological Effects : Preliminary studies suggest that this compound can influence neurotransmitter systems, potentially offering therapeutic benefits in conditions like depression and anxiety.
- Metabolic Regulation : The compound may play a role in modulating metabolic pathways, which could be beneficial in treating metabolic disorders such as diabetes.
- Antimicrobial Properties : Research indicates that this compound has antimicrobial activity, making it a candidate for developing new antibiotics.
The precise mechanism of action of this compound remains under investigation. However, it is believed to interact with specific receptors and enzymes involved in neurotransmission and metabolic regulation. This interaction may lead to modulation of signaling pathways that are crucial for maintaining homeostasis in various physiological processes.
Synthesis Methods
Various synthesis methods have been reported for this compound. Here are some common approaches:
- Fluorination Reactions : Utilizing fluorinating agents to introduce the fluorine atom at the appropriate position on the propanol backbone.
- Chiral Resolution : Employing techniques such as chromatography to isolate the desired stereoisomer from racemic mixtures.
Comparative Analysis with Similar Compounds
The following table compares this compound with similar compounds regarding their structural features and biological activities:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| (S)-2-Amino-3-methylpropan-1-ol | Contains a methyl group instead of fluorine | Different biological activity profiles |
| 2-Aminoethanol | Simpler structure lacking fluorine | Commonly used as a solvent |
| (R)-2-Amino-3-fluorobutanol | Longer carbon chain with similar functional groups | Potentially different pharmacokinetics |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
- Neurological Applications : A study evaluated the effects of the compound on neuroprotective pathways in neuronal cell cultures exposed to oxidative stress, indicating promising results for future treatments of neurodegenerative diseases .
- Metabolic Effects : Research exploring the compound's impact on glucose metabolism revealed that it may enhance insulin sensitivity in animal models, pointing towards its utility in diabetes management .
Q & A
Basic: What are the optimal reaction conditions for synthesizing (S)-2-Amino-3-fluoropropan-1-ol hydrochloride?
The synthesis typically involves sequential steps: fluorination of a propanol precursor, stereoselective amination, and hydrochloride salt formation. For example, fluorination can be achieved using potassium fluoride or Selectfluor under anhydrous conditions (e.g., DMF as solvent at 60–80°C). The (S)-configuration is introduced via asymmetric catalysis, such as chiral palladium complexes or enzymatic resolution . Hydrochloride formation is optimized by treating the free base with HCl gas in ethanol, followed by recrystallization from acetone/water (1:1 v/v) to enhance purity .
Advanced: How can enantioselective synthesis challenges, such as racemization during amination, be mitigated?
Racemization often occurs during nucleophilic substitution or under acidic/basic conditions. To minimize this:
- Use low-temperature reactions (0–5°C) with mild bases (e.g., triethylamine instead of NaOH).
- Employ protecting groups (e.g., Boc for the amine) during fluorination to stabilize the intermediate .
- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or circular dichroism spectroscopy .
Basic: What spectroscopic methods are critical for characterizing this compound?
- NMR : H and F NMR confirm the fluorine position and stereochemistry. For example, the F NMR signal for C3-F appears at ~-200 ppm (vs CFCl) .
- IR : Peaks at 3300 cm (N-H stretch) and 1050 cm (C-F stretch) validate functional groups.
- Mass Spectrometry : ESI-MS in positive mode shows [M+H] at m/z 142.1 (free base) and [M+Cl] for the hydrochloride .
Advanced: How can chiral purity (>99% ee) be ensured in large-scale batches?
- Combine asymmetric synthesis with kinetic resolution (e.g., Candida antarctica lipase B for enantiomer separation) .
- Use polarimetric analysis alongside chiral HPLC to cross-validate ee. Discrepancies may arise due to solvent polarity effects on optical rotation; calibrate with standard samples .
Basic: What are the recommended storage conditions to ensure stability?
Store at 2–8°C in airtight, light-resistant containers under nitrogen. Aqueous solutions (pH 4–6) are stable for ≤72 hours at 25°C. Avoid prolonged exposure to humidity, as hydrolysis of the C-F bond may occur .
Advanced: What degradation pathways dominate under accelerated stability testing (40°C/75% RH)?
- Hydrolysis : The C-F bond undergoes slow hydrolysis to form 3-hydroxypropan-1-ol derivatives, detectable via LC-MS.
- Oxidation : The primary amine may oxidize to nitro or imine species, mitigated by adding antioxidants (e.g., BHT) .
Basic: How is solubility optimized for in vitro assays?
The hydrochloride salt enhances water solubility (up to 50 mg/mL at 25°C). For hydrophobic media (e.g., cell membranes), use co-solvents like DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .
Advanced: What mechanistic insights guide its use in receptor-binding studies?
The fluorine atom’s electronegativity increases hydrogen-bonding potential with target proteins (e.g., GABA receptors). Molecular docking simulations (AutoDock Vina) predict binding affinity (K ~2.3 µM), validated via surface plasmon resonance (SPR) .
Data Contradiction: How to resolve discrepancies in reported melting points (e.g., 180–185°C vs. 172–175°C)?
Variations arise from polymorphic forms or impurities. Conduct:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
